What is the chemical structure of Humulinic acid?
What is the chemical structure of Humulinic acid?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humulinic acids are a class of chemical compounds that emerge from the degradation of iso-α-acids, which are themselves derived from the α-acids found in hops (Humulus lupulus). These compounds are of significant interest in the context of brewing science, as their formation can influence the flavor and stability of beer. Beyond the brewery, the biological activities of hop-derived compounds and their degradation products are an area of active research, with potential applications in pharmacology and drug development. This guide provides a comprehensive overview of the chemical structure, synthesis, and known biological aspects of humulinic acids, with a primary focus on the most well-characterized member of this class, Humulinic Acid A.
Chemical Structure and Properties of Humulinic Acids
The term "humulinic acid" encompasses a group of related structures. The most clearly defined of these is Humulinic Acid A.
Humulinic Acid A
IUPAC Name: 3,4-dihydroxy-5-(3-methylbut-2-en-1-yl)-2-(3-methylbutanoyl)cyclopent-2-en-1-one[1]
Chemical Formula: C15H22O4[1]
Molecular Weight: 266.33 g/mol [2]
CAS Number: 24184-12-1
Structure:
Figure 1: Chemical structure of Humulinic Acid A.
Physicochemical Properties:
| Property | Value | Reference |
| Melting Point | 93 °C | [3] |
Other Humulinic Acids
Research has indicated the existence of other isomers, such as Humulinic Acid B and C. Humulinic Acid A and B are considered to be trans and cis isomers, respectively.[3] The structure of Humulinic Acid C has also been investigated as an acid-isomerization product of Humulinic Acid A.[4] However, detailed structural elucidation and characterization of these other forms are less documented in publicly available literature.
Experimental Protocols
Preparation of Humulinic Acid from Isomerized Hop Extract
A general method for the preparation of humulinic acids from an isomerized hop extract has been described. This process involves the alkaline hydrolysis of iso-α-acids.[3]
Materials:
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Isomerized hop extract
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Sodium hydroxide (B78521) (NaOH) solution
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Distilled water
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Concentrated hydrochloric acid (HCl)
-
Petroleum ether
-
Activated carbon
Procedure:
-
Adjust the pH of the isomerized hop extract to 13 with NaOH solution.
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Dilute the mixture with distilled water.
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Reflux the mixture for 15 minutes.
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Acidify the solution with concentrated HCl.
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While still hot, extract the solution with petroleum ether.
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Transfer the petroleum ether extract to a freezer to facilitate crystallization.
-
After 24 hours, recover the crystals by filtration.
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Dissolve the crystals in hot petroleum ether.
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Decolorize the solution with activated carbon and filter.
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Concentrate the filtrate using a rotary evaporator.
-
Place the concentrated solution in a freezer to induce crystallization.
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After 24 hours, recover the crystals by filtration, wash with distilled water, and dry under vacuum.
Note: This is a generalized protocol. For precise, reproducible synthesis, further optimization of reaction conditions, and purification steps would be necessary.
Isolation of Bitter Acids from Hops
Advanced separation techniques like countercurrent chromatography are employed for the isolation and purification of individual bitter acids from hop extracts. These methods can separate congeners and even cis/trans diastereomers.[5]
Quantitative Data
Detailed quantitative data for humulinic acids, such as comprehensive NMR and mass spectrometry analyses, are not extensively available in the public domain. The following represents a general overview of what such data would entail.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are crucial for the structural elucidation of organic molecules like humulinic acid. A full assignment of proton and carbon signals would be required for unambiguous identification.
Hypothetical 1H NMR Data for Humulinic Acid A: This table is a representation of expected data and is not based on reported experimental values.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.9 | d | 6H | (CH3)2CH- |
| ~1.6 | s | 3H | =C(CH3)2 |
| ~1.7 | s | 3H | =C(CH3)2 |
| ~2.0-2.5 | m | 3H | -CH2-CH=, -CH(CH3)2 |
| ~2.6 | d | 2H | -CH2-CO- |
| ~5.1 | t | 1H | -CH=C(CH3)2 |
| ~5.5-6.5 | br s | 2H | -OH |
Hypothetical 13C NMR Data for Humulinic Acid A: This table is a representation of expected data and is not based on reported experimental values.
| Chemical Shift (ppm) | Assignment |
| ~18 | =C(C H3)2 |
| ~22 | (CH3)2C H- |
| ~26 | (C H3)2CH- |
| ~28 | -C H2-CH= |
| ~45 | -C H2-CO- |
| ~118 | -C H=C(CH3)2 |
| ~135 | -CH=C (CH3)2 |
| ~170-180 | C=O (ring) |
| ~200-210 | C=O (side chain) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Humulinic Acid A (C15H22O4), the expected molecular ion peak [M]+ would be at m/z 266. The fragmentation pattern would be dependent on the ionization method used.
Biological Activity and Signaling Pathways
The biological activities of hop bitter acids and their degradation products are a subject of ongoing research. While specific signaling pathways for humulinic acids are not well-documented, studies on the broader class of hop-derived bitter acids provide some insights into their potential mechanisms of action.
Hop bitter acids have been shown to induce apoptosis in human leukemia cells.[6][7] This process is mediated by the Fas and caspase cascades, suggesting an involvement in programmed cell death pathways.[6][7] The induction of apoptosis appears to involve both receptor-mediated and mitochondria-mediated death signaling pathways.[7][8] Key events include the dissipation of mitochondrial membrane potential, cytochrome c release, and the activation of caspases-9 and -3.[6][7] Furthermore, changes in the expression of Bcl-2 family proteins, such as a decrease in Bcl-XL and an increase in Bax, suggest a role in regulating mitochondrial integrity.[6]
The antimicrobial properties of hop-derived compounds are also well-known.[9] Humulinic acid itself has demonstrated antimicrobial effects, particularly against Lactobacillus brevis.[9]
Logical Relationship of Hop Acid Degradation and Biological Activity
The degradation of α-acids to iso-α-acids and subsequently to humulinic acids is a key process influencing the biological activity profile. The following diagram illustrates this logical flow.
Conclusion
Humulinic acids represent a complex and intriguing class of compounds derived from hops. While Humulinic Acid A is structurally characterized, a comprehensive understanding of the entire class, including detailed quantitative data and specific biological signaling pathways, remains an area for further investigation. The information presented in this guide serves as a foundational resource for researchers and professionals in drug development and related scientific fields, highlighting the current state of knowledge and pointing towards future research directions. The potential for these compounds to modulate biological pathways, as suggested by studies on related hop derivatives, underscores the importance of continued exploration in this area.
References
- 1. Showing Compound Humulinic acid A (FDB001902) - FooDB [foodb.ca]
- 2. 3-Methyl-1-(2,3,5-trihydroxy-4-(3-methyl-2-buten-1-yl)-1,4-cyclopentadien-1-yl)-1-butanone | C15H22O4 | CID 101739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. 223. Chemistry of hop constituents. Part XXIII. The structure of humulinic acid C and other acid-transformation products of humulinic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Isolation of bitter acids from hops (Humulus lupulus L.) using countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanisms of cancer chemoprevention by hop bitter acids (beer aroma) through induction of apoptosis mediated by Fas and caspase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hemorella.pl [hemorella.pl]
